

Ethylphosphonic dichloride as a phosphonylating agent in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylphosphonic dichloride*

Cat. No.: *B015551*

[Get Quote](#)

Application Notes: Ethylphosphonic Dichloride as a Phosphonylating Agent

Introduction

Ethylphosphonic dichloride (CAS No: 1066-50-8) is a highly reactive organophosphorus compound widely utilized as a phosphonylating agent in organic synthesis.^{[1][2]} Its utility stems from the presence of two labile chlorine atoms attached to the phosphorus center, which can be readily displaced by nucleophiles. This reactivity allows for the efficient introduction of the ethylphosphonyl group (-P(O)(C₂H₅)-) into a variety of organic molecules. Key applications include the synthesis of phosphonate esters, phosphonamides, and other organophosphorus compounds.^[1] These resulting molecules are of significant interest in medicinal chemistry and drug development, serving as enzyme inhibitors, nucleic acid analogs, and bioactive agents.^{[1][3]}

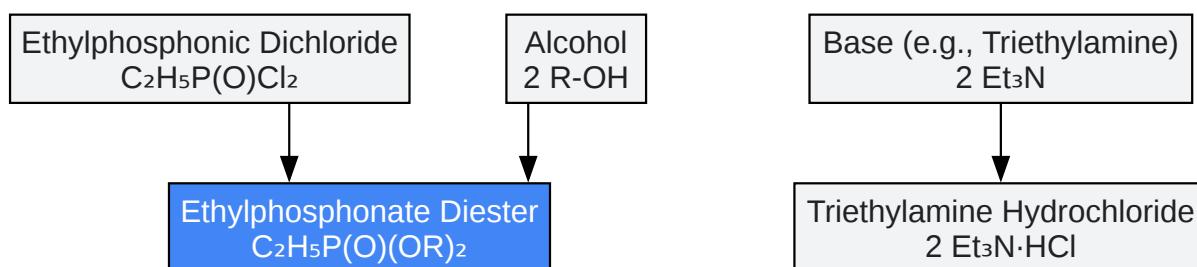
Physicochemical and Safety Data

Handling **ethylphosphonic dichloride** requires strict adherence to safety protocols due to its hazardous nature. It is a corrosive and acutely toxic liquid.^{[4][5]}

Table 1: Physicochemical Properties of **Ethylphosphonic Dichloride**

Property	Value	Reference
CAS Number	1066-50-8	[2] [4]
Molecular Formula	C ₂ H ₅ Cl ₂ OP	[4] [5]
Molecular Weight	146.94 g/mol	[4] [5]
Appearance	Colorless liquid	[1] [4]
Density	1.376 g/mL at 25 °C	[4]
Boiling Point	71-72 °C at 12 mmHg	[4]
Refractive Index	n _{20/D} 1.465	[4]

Table 2: GHS Safety and Hazard Information

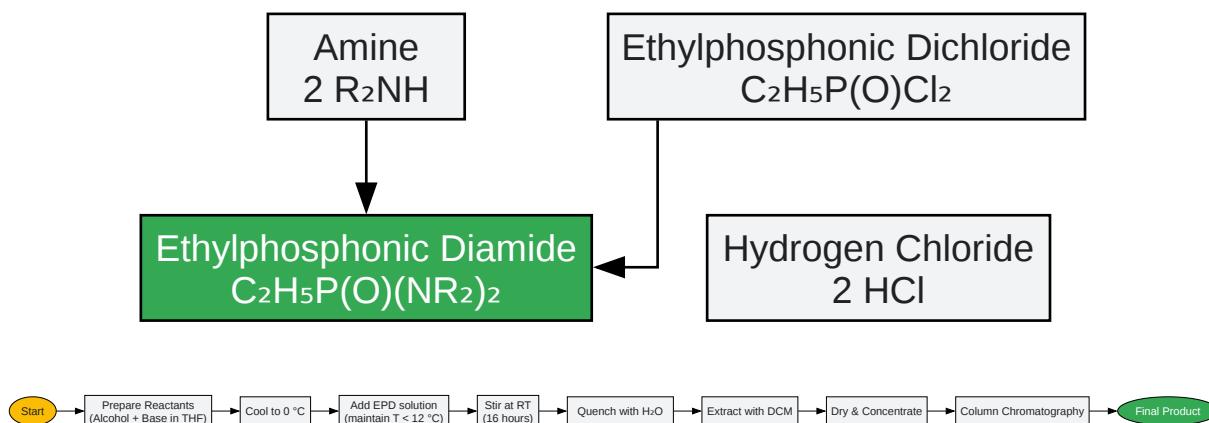

Identifier	Description	Reference
Pictograms	GHS05 (Corrosion), GHS06 (Skull and crossbones)	[4] [6]
Signal Word	Danger	[4] [6]
Hazard Codes	H300, H311, H314, H331	[4] [5]
Hazard Statements	Fatal if swallowed. Toxic in contact with skin. Causes severe skin burns and eye damage. Toxic if inhaled.	[5]
Recommended PPE	Faceshields, chemical-resistant gloves, goggles, type ABEK (EN14387) respirator filter.	[4] [6]

Core Applications and Reaction Mechanisms

Ethylphosphonic dichloride is an effective electrophile that reacts with a range of nucleophiles. The core of its reactivity is nucleophilic substitution at the phosphorus center.[\[1\]](#)

Synthesis of Phosphonate Esters

Ethylphosphonic dichloride reacts with alcohols or phenols, typically in the presence of a base like triethylamine or pyridine, to sequentially displace the two chloride ions and form the corresponding phosphonate diesters.[1][7] The base is required to neutralize the HCl gas produced during the reaction.[8]



[Click to download full resolution via product page](#)

Caption: General synthesis of ethylphosphonate esters.

Synthesis of Phosphonamides

The reaction of **ethylphosphonic dichloride** with primary or secondary amines readily affords phosphonamides.[1] This reaction can proceed spontaneously. For the synthesis of chiral phosphonamides, organocatalytic systems can be employed to achieve high enantioselectivity.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethylphosphonic dichloride | 1066-50-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylphosphonic dichloride 98 1066-50-8 [sigmaaldrich.com]
- 5. Phosphonic dichloride, ethyl- | C₂H₅Cl₂OP | CID 70596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylphosphonic dichloride 98 1066-50-8 [sigmaaldrich.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Ethylphosphonic dichloride as a phosphorylating agent in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015551#ethylphosphonic-dichloride-as-a-phosphorylating-agent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com